molecular formula C22H23NO5 B6231992 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid CAS No. 2138272-09-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid

Cat. No.: B6231992
CAS No.: 2138272-09-8
M. Wt: 381.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the oxan-4-yl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the oxan-4-yl group: The oxan-4-yl group is introduced through a series of reactions involving the appropriate oxane derivative and suitable reagents.

    Coupling reaction: The protected amino compound is then coupled with acetic acid or its derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, deprotection, and coupling efficiently, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling reactions: The free amino group can participate in peptide bond formation with carboxylic acids or their derivatives.

    Substitution reactions: The oxan-4-yl group can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling reactions.

    Substitution: Various nucleophiles can be used for substitution reactions involving the oxan-4-yl group.

Major Products Formed

    Deprotection: The major product is the free amino compound.

    Coupling: Peptide bonds are formed, resulting in dipeptides or longer peptide chains.

    Substitution: Substituted oxan-4-yl derivatives are formed.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid has several applications in scientific research:

    Peptide synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.

    Medicinal chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.

    Material science: The compound is used in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The oxan-4-yl group may also influence the reactivity and stability of the compound during synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)acetic acid
  • **(S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • **N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is unique due to the presence of the oxan-4-yl group, which adds to its structural complexity and potential reactivity. This distinguishes it from other Fmoc-protected compounds that may lack this specific functional group.

Properties

CAS No.

2138272-09-8

Molecular Formula

C22H23NO5

Molecular Weight

381.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.